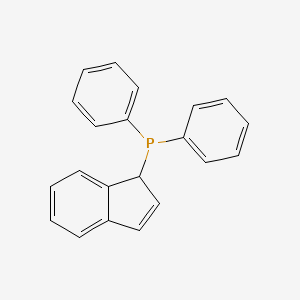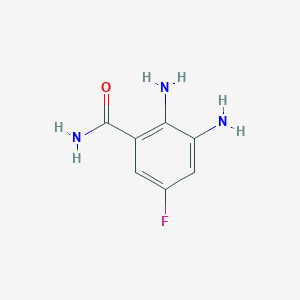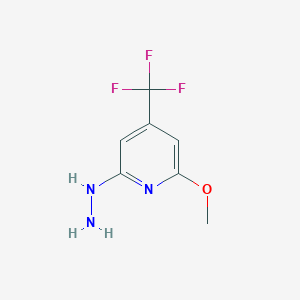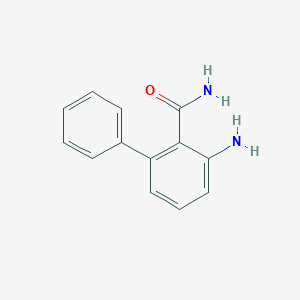![molecular formula C11H20O4 B8567617 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol is a chemical compound characterized by a spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activity. This compound features a unique trioxaspiro ring system, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol typically involves the formation of the trioxaspiro ring system. One common method is the stereoselective synthesis from d-glucose, which involves multiple steps to achieve the desired configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of bulk packaging and specialized equipment to handle hygroscopic or air-sensitive materials . The production process is designed to maintain the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including its use as an antibiotic or anticancer agent . In industry, it is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The trioxaspiro ring system plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol include other spiroacetals such as 1,6-dioxaspiro[4.5]decane and its derivatives. These compounds share the spiroacetal core structure but differ in the number and position of oxygen atoms and other substituents .
Uniqueness: The uniqueness of this compound lies in its trioxaspiro ring system, which provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h10,12H,1-9H2 |
Clave InChI |
KFRZPPIBKXIFHI-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C12OCCO2)CCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol](/img/structure/B8567544.png)

![2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8567563.png)

![Ethyl 2-[p-(hydroxymethyl)phenoxy]propionate](/img/structure/B8567594.png)

![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)







